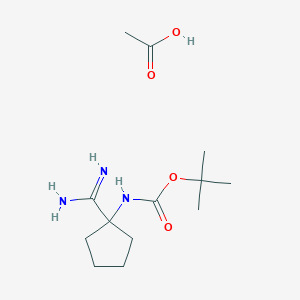

acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

Description

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate (CAS: Not explicitly provided in evidence; structurally related to EN300-729595 ) is a carbamate derivative featuring a cyclopentyl backbone modified with a carbamimidoyl (guanidine) group. Its structure combines a tert-butyl carbamate protective group with a cyclopentyl ring functionalized by a carbamimidoyl moiety, which enhances its polarity and hydrogen-bonding capacity compared to simpler carbamates.

Properties

IUPAC Name |

acetic acid;tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(8(12)13)6-4-5-7-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWCRJSOYWPMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1(CCCC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-carbamimidoylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine.

Substitution: : Substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

Substitution: : Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

Oxidation: : Higher oxidation state derivatives of the compound.

Reduction: : Corresponding amines.

Substitution: : Various substituted carbamates.

Scientific Research Applications

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is used in various scientific research fields, including:

Chemistry: : It serves as a protecting group for amines in peptide synthesis.

Biology: : The compound is used in the study of enzyme inhibitors and biological targets.

Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The tert-butyl group enhances its stability and reactivity, while the carbamoyl group allows for selective binding to biological targets. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentyl Modifications

Several tert-butyl N-cyclopentyl carbamates with varying substituents have been synthesized and characterized (Table 1). Key differences lie in the functional groups attached to the cyclopentyl ring:

Key Observations :

- Synthetic Routes : While bromohexyl and ethoxy-substituted carbamates are synthesized via nucleophilic substitution (e.g., K₂CO₃/NaI in dioxane ), the carbamimidoyl derivative likely requires additional steps, such as guanidinylation of a precursor amine .

Comparison with Aromatic Carbamimidoyl Carbamates

A structurally distinct analogue, acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate (CAS: 1607300-19-5), features a benzyl-linked carbamimidoyl group instead of a cyclopentyl moiety . Differences include:

- Aromatic vs. Aliphatic Backbones : The aromatic variant may exhibit stronger π-π stacking interactions in biological systems but reduced conformational flexibility compared to the cyclopentyl derivative .

- Molecular Weight : The benzyl derivative has a molecular weight of 309.37 g/mol (95% purity), while the cyclopentyl analogue’s weight is estimated to be ~285–300 g/mol based on structural similarity .

Physicochemical and Application Differences

- Solubility : Hydroxyl-substituted carbamates (e.g., CAS 1290191-64-8 ) are more hydrophilic than the carbamimidoyl derivative, which may show moderate solubility in polar aprotic solvents (e.g., DMSO).

- Biological Relevance : Bromohexyl carbamates (e.g., tert-butyl N-(6-bromohexyl)carbamate ) serve as alkylating agents in drug synthesis, whereas the carbamimidoyl compound is tailored for targeting guanidine-recognizing receptors (e.g., ion channels or GPCRs ).

Biological Activity

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is a chemical compound of interest due to its potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of antimicrobial and anticancer effects. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : Acetic acid; tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate

- Molecular Formula : C12H23N3O4

- Molecular Weight : 273.33 g/mol

- SMILES Notation : CC(=O)O.CC(C)(C)OC(=O)NC(C)(C)C(=N)N

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl group through a carbamimidoyl linkage. This unique structure may contribute to its biological activity by influencing how it interacts with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits growth-inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit the production of tumor necrosis factor (TNF), a cytokine involved in systemic inflammation and cancer progression . The inhibition of TNF could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Concentration Range : 10 µM to 100 µM

- Results :

- MCF-7: 50% reduction in viability at 50 µM

- HeLa: 60% reduction in viability at 75 µM

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular receptors or enzymes involved in metabolic pathways critical for cell survival and proliferation.

Q & A

Q. What are the established synthetic routes for preparing acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate?

The synthesis typically involves acylation of the amine group using di-tert-butyl dicarbonate under basic conditions. For example, the amine is deprotonated to enhance nucleophilicity, enabling attack on the carbonyl group of the dicarbonate reagent. The reaction produces the carbamate product, with tert-butanol and CO₂ as byproducts . Characterization via NMR and mass spectrometry (MS) is critical to confirm structural integrity.

Q. Which analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) validate functional groups. X-ray crystallography may be employed for structural elucidation if crystalline forms are obtainable .

Q. What safety precautions are essential during handling and storage?

Refer to safety data sheets (SDS) for hazard identification. Key precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding exposure to strong acids/bases or oxidizers. Store in airtight containers under inert atmospheres at room temperature, shielded from light and moisture .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. Coupled with reaction path search algorithms, these methods identify optimal intermediates and catalytic conditions. Experimental validation via high-throughput screening refines computational predictions, creating a feedback loop to accelerate reaction design .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

Employ Design of Experiments (DoE) to systematically evaluate factors like temperature, humidity, and light exposure. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with LC-MS analysis of degradation products clarify degradation pathways. Statistical models (e.g., ANOVA) quantify parameter significance .

Q. What strategies assess environmental impact when ecotoxicological data are limited?

Use quantitative structure-activity relationship (QSAR) models to predict toxicity based on molecular descriptors. Cross-reference with structurally analogous carbamates (e.g., tert-butyl derivatives) to estimate biodegradation and bioaccumulation potential. Experimental validation via microcosm studies or algae/zooplankton toxicity assays provides supplementary data .

Q. How can mechanistic studies elucidate the compound’s reactivity in novel reactions?

Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks bond formation/cleavage in reaction intermediates. In situ spectroscopic techniques (e.g., Raman or FTIR) monitor real-time kinetics. Computational molecular dynamics simulations further clarify solvent effects and transition states .

Q. What methodologies enable impurity profiling during scale-up synthesis?

Hyphenated techniques like LC-MS/MS or GC×GC-MS identify low-abundance impurities. Solid-phase extraction (SPE) or preparative HPLC isolates impurities for structural analysis. Reaction monitoring via inline spectroscopy (e.g., PAT tools) ensures process control .

Methodological Considerations

- Experimental Design : Prioritize factorial designs (e.g., Box-Behnken) to minimize experimental runs while capturing interactions between variables like temperature, pH, and reagent stoichiometry .

- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., NMR vs. X-ray) to confirm consistency. Use certified reference materials (CRMs) for instrument calibration .

- Contradiction Resolution : Apply Bayesian statistics to reconcile conflicting data by weighting evidence quality (e.g., peer-reviewed studies vs. preliminary data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.